molecular formula C29H21N5O4 B12832227 N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide

N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide

Cat. No.: B12832227
M. Wt: 503.5 g/mol
InChI Key: UZEDRNVLHSJHGQ-RVSCTIAXSA-N
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Description

N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine-2,6-dicarbohydrazide core with two (E)-(2-hydroxynaphthalen-1-yl)methylidene groups attached, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide typically involves the condensation reaction between pyridine-2,6-dicarbohydrazide and 2-hydroxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives, depending on the substituent.

Scientific Research Applications

N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide exerts its effects is primarily through its ability to coordinate with metal ions. The compound’s pyridine and hydrazide groups provide multiple coordination sites, allowing it to form stable complexes with various metal ions. These metal complexes can then interact with biological molecules or catalyze specific chemical reactions, depending on the metal ion and the environment .

Comparison with Similar Compounds

Similar Compounds

  • N’~2~,N’~6~-bis[(E)-(2-hydroxyphenyl)methylidene]pyridine-2,6-dicarbohydrazide
  • N’~2~,N’~6~-bis[(E)-(2-hydroxybenzylidene)]pyridine-2,6-dicarbohydrazide
  • N’~2~,N’~6~-bis[(E)-(2-hydroxy-3-methoxybenzylidene)]pyridine-2,6-dicarbohydrazide

Uniqueness

N’~2~,N’~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide is unique due to its naphthalenyl groups, which provide additional aromaticity and potential for π-π interactions. This can enhance the stability and reactivity of its metal complexes compared to similar compounds with phenyl or benzyl groups .

Properties

Molecular Formula

C29H21N5O4

Molecular Weight

503.5 g/mol

IUPAC Name

2-N,6-N-bis[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C29H21N5O4/c35-26-14-12-18-6-1-3-8-20(18)22(26)16-30-33-28(37)24-10-5-11-25(32-24)29(38)34-31-17-23-21-9-4-2-7-19(21)13-15-27(23)36/h1-17,35-36H,(H,33,37)(H,34,38)/b30-16+,31-17+

InChI Key

UZEDRNVLHSJHGQ-RVSCTIAXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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